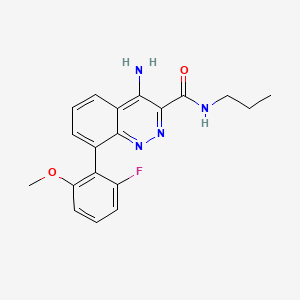













|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[C:7](Br)[CH:8]=[CH:9][CH:10]=2)[N:5]=[N:4][C:3]=1[C:13]([NH:15][CH2:16][CH2:17][CH3:18])=[O:14].[F:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([O:26][CH3:27])[C:21]=1B(O)O.C(Cl)Cl.C(=O)([O-])[O-].[Na+].[Na+]>O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(O)(C)C.O1CCCC1>[NH2:1][C:2]1[C:11]2[C:6](=[C:7]([C:21]3[C:22]([O:26][CH3:27])=[CH:23][CH:24]=[CH:25][C:20]=3[F:19])[CH:8]=[CH:9][CH:10]=2)[N:5]=[N:4][C:3]=1[C:13]([NH:15][CH2:16][CH2:17][CH3:18])=[O:14] |f:3.4.5,7.8.9.10|
|


|
Name
|
|
|
Quantity
|
36.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(N=NC2=C(C=CC=C12)Br)C(=O)NCCC
|
|
Name
|
|
|
Quantity
|
60.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=CC=C1)OC)B(O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
|
Name
|
|
|
Quantity
|
7.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
57 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
147 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
515 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting red suspension was stirred at room temperature for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 2 L, 3-necked flask equipped with a reflux condenser, mechanical stirrer, and 250 mL addition funnel
|
|
Type
|
CUSTOM
|
|
Details
|
at ambient temperature
|
|
Type
|
ADDITION
|
|
Details
|
the apparatus was back-filled with Argon two times
|
|
Type
|
CUSTOM
|
|
Details
|
immediately placed into a pre-heated 80° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 90 minutes at reflux (observed internal temperature 65° C.)
|
|
Duration
|
90 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered though a bed of Celite
|
|
Type
|
CUSTOM
|
|
Details
|
supported on a sintered glass funnel
|
|
Type
|
FILTRATION
|
|
Details
|
The residual salts and filter-cake
|
|
Type
|
WASH
|
|
Details
|
were washed with 4:1 (v/v) THF
|
|
Type
|
CONCENTRATION
|
|
Details
|
The dark red solution was concentrated to a small volume under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
diluted with ethyl acetate (250 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase extracted with ethyl acetate (2×250 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residues were passed through a small pad of silica gel on a sintered glass funnel
|
|
Type
|
WASH
|
|
Details
|
washing with ethyl acetate until no more material
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude product as a foamy red-brown solid
|
|
Type
|
CUSTOM
|
|
Details
|
This material was purified by flash chromatography on silica gel using a gradient of 40 to 50% ethyl acetate in hexanes
|
|
Type
|
ADDITION
|
|
Details
|
Product containing fractions
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was precipitated from dichloromethane by addition of hexanes at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of this material from hot 1:1 (v/v) ethanol
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(N=NC2=C(C=CC=C12)C1=C(C=CC=C1OC)F)C(=O)NCCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 32.78 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |